cis-3-[2-(Tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid
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Overview
Description
cis-3-[2-(Tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . This compound is characterized by its pyrrolidine ring structure, which is substituted with a tert-butoxy group and a carboxylic acid group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-[2-(Tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid typically involves the reaction of a pyrrolidine derivative with tert-butyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrrolidine nitrogen attacks the carbonyl carbon of tert-butyl bromoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
cis-3-[2-(Tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
cis-3-[2-(Tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-[2-(Tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group and carboxylic acid moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- cis-3-[2-(Methoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid
- cis-3-[2-(Ethoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid
Uniqueness
cis-3-[2-(Tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
(3S,4R)-4-methyl-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-6-13-7-12(8,10(15)16)5-9(14)17-11(2,3)4/h8,13H,5-7H2,1-4H3,(H,15,16)/t8-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYESCXPKJQDVGF-QPUJVOFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1(CC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@]1(CC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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